(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide is a chiral amide derivative characterized by its (S)-configured amino group, cyclopropyl substituent, and a 2-furan-2-yl-2-oxo-ethyl moiety. Its structure combines a propionamide backbone with heterocyclic (furan) and small-ring (cyclopropyl) substituents, which may influence solubility, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)12(16)14(9-4-5-9)7-10(15)11-3-2-6-17-11/h2-3,6,8-9H,4-5,7,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTWPMFDNXPNCY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of cyclopropyl and furan-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Core Structural Variations
Physicochemical Properties
- Metabolic Stability : Fluorinated derivatives (e.g., ) may resist oxidative metabolism, enhancing bioavailability.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide, a synthetic compound with the molecular formula , has gained attention in pharmacological research due to its unique structural features, including a cyclopropyl group and a furan ring. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
The compound is categorized as an amide, characterized by the presence of the amide functional group (-C(=O)N-) and a chiral center, which results in two enantiomers. The (S)-enantiomer is primarily of interest due to its pharmacological implications.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 1354008-04-0 |
Synthesis
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide involves multi-step organic synthesis techniques, which include:
- Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
- Introduction of the Amino Group : Achieved via amination reactions.
- Attachment of the Propionamide Moiety : Accomplished through amidation reactions.
The biological activity of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide is attributed to its interaction with specific molecular targets such as enzymes or receptors. The structural components, particularly the furan ring and amino group, are crucial for binding and modulating biological activity.
Pharmacological Applications
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to traditional opioids but with potentially fewer side effects due to selective receptor binding.
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory properties, indicating potential for (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effectiveness of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide:
- Study on Analgesic Activity :
- Anti-inflammatory Research :
- Comparative Analysis :
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves coupling a cyclopropylamine derivative with a furan-containing keto-ethyl precursor via amide bond formation. Key steps include:
- Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate.
- Employing chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration. For example, chiral HPLC or enzymatic resolution can ensure enantiomeric purity (>99% ee) .
- Monitoring reaction progress via TLC or LC-MS to minimize racemization.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and confirming the stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1D H/C NMR and 2D NOESY/HSQC to assign stereochemistry and verify the cyclopropyl and furan moieties.
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement can confirm absolute configuration and bond angles .
- Polarimetry : Measure optical rotation to validate enantiomeric excess post-synthesis .
Q. What are the critical parameters for optimizing the solubility and stability of this compound in aqueous buffers for in vitro studies?
- Methodological Answer :
- Adjust pH (6.5–7.4) to avoid hydrolysis of the amide bond.
- Use co-solvents like DMSO (≤5% v/v) or cyclodextrins to enhance solubility.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT calculations) to map binding affinities.
- Use MD simulations (GROMACS) to assess conformational stability of the cyclopropyl group in binding pockets over 100-ns trajectories .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
Q. How does the cyclopropyl group influence conformational stability and interaction with biological targets?
- Methodological Answer :
- The cyclopropyl ring imposes torsional strain, restricting rotational freedom and enhancing target selectivity.
- Compare analogues with/without cyclopropyl via:
- SAR studies : Measure IC shifts in enzyme inhibition assays.
- NMR Titrations : Track chemical shift perturbations in target proteins .
Q. What in vitro assays are recommended to assess metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation Protocol : Use human liver microsomes (HLMs) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 mins.
- Calculate intrinsic clearance () using the method.
- Identify metabolites via high-resolution MS (Q-TOF) and compare with in silico predictions (e.g., Meteor Nexus) .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
- Orthogonal Assays : Pair ELISA-based target engagement with functional assays (e.g., cAMP modulation).
- Batch Analysis : Verify compound purity (>98% by HPLC) and exclude excipient interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
